molecular formula C9H14O7 B030998 Trimethyl citrate CAS No. 1587-20-8

Trimethyl citrate

Cat. No.: B030998
CAS No.: 1587-20-8
M. Wt: 234.2 g/mol
InChI Key: HDDLVZWGOPWKFW-UHFFFAOYSA-N
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Description

Trimethyl citrate, also known as citric acid trimethyl ester, is an organic compound with the molecular formula C9H14O7. It is a colorless to pale yellow liquid with a characteristic citrus-like odor. This compound is derived from citric acid and is used in various industrial applications due to its stability and low toxicity .

Scientific Research Applications

Trimethyl citrate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Trimethyl citrate, also known as 1,2,3-Trimethyl 2-hydroxypropane-1,2,3-tricarboxylate , is a derivative of citric acid . It primarily targets cellulose , a polysaccharide consisting of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units . Cellulose is a key component of the cell walls of green plants and serves as the most abundant organic compound on Earth .

Mode of Action

This compound interacts with its target, cellulose, through a process known as transesterification . This reaction occurs between the ester group of this compound and the hydroxyl group of cellulose . The result of this interaction is a crosslinking effect, which can alter the physical properties of the cellulose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cellulose synthesis pathway . By interacting with cellulose, this compound can influence the structure and properties of the cellulose fibers.

Pharmacokinetics

It’s known that this compound is a stable compound with a melting point of 75-78 °c . Its bioavailability would depend on the method of administration and the physiological characteristics of the individual or organism.

Result of Action

The interaction of this compound with cellulose results in a change in the physical properties of the cellulose. For example, when used in the treatment of cotton fabrics, this compound can impart anti-wrinkle properties to the fabric . This indicates that the molecular and cellular effects of this compound’s action are primarily physical modifications to the target material .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the transesterification reaction between this compound and cellulose is likely to be affected by factors such as temperature, pH, and the presence of catalysts . .

Biochemical Analysis

Biochemical Properties

Trimethyl citrate interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism . The nature of these interactions is complex and multifaceted, contributing to the regulation of cellular metabolic homeostasis .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl citrate is typically synthesized through the esterification of citric acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions to facilitate the reaction and remove water produced during esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps of reaction and distillation to ensure high purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Trimethyl citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Transesterification: Alcohols and a catalyst such as zinc acetate.

    Hydrolysis: Water and an acid or base catalyst.

Major Products Formed:

Comparison with Similar Compounds

    Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceuticals.

    Triacetin (glycerol triacetate): Used as a plasticizer and solvent in various applications.

    Diethyl malate: Used in organic synthesis and as a flavoring agent.

Uniqueness of Trimethyl Citrate: this compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo transesterification with cellulose makes it particularly valuable in textile finishing applications, providing anti-wrinkle properties without significant strength loss .

Properties

IUPAC Name

trimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDLVZWGOPWKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061804
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1587-20-8
Record name Trimethyl citrate
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Record name Trimethyl citrate
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Record name Trimethyl citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
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Record name Trimethyl citrate
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Record name TRIMETHYL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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